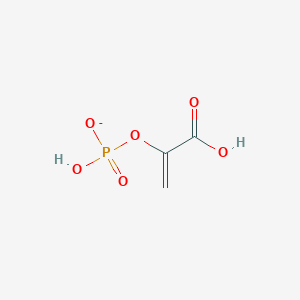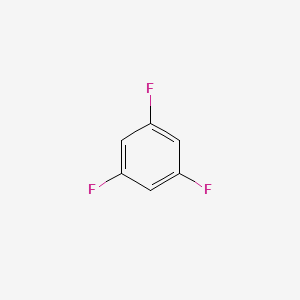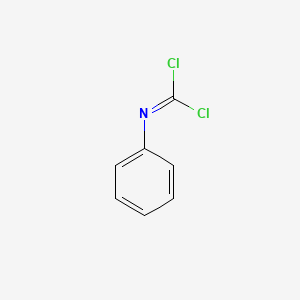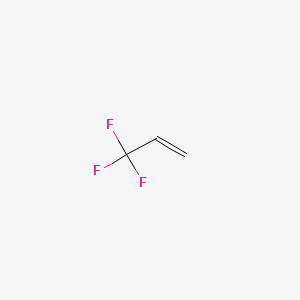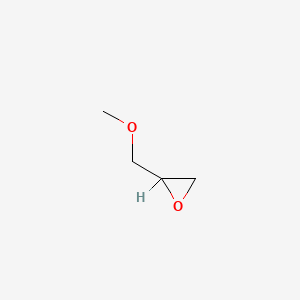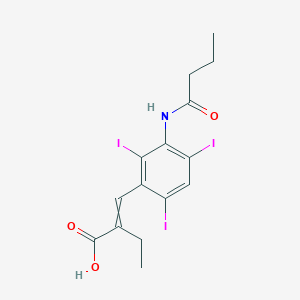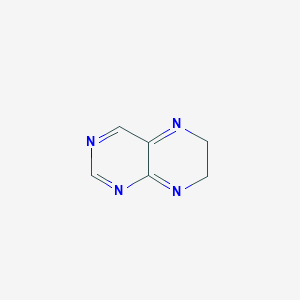
6,7-Dihydropteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydropteridine is a member of 6,7-dihydropteridines.
Dihydropteridine belongs to the class of organic compounds known as pteridines and derivatives. These are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4, 5-b)pyrazine. Dihydropteridine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dihydropteridine is primarily located in the cytoplasm and mitochondria.
Wissenschaftliche Forschungsanwendungen
Enzyme Protein Chemistry and Affinity Chromatography
The synthesis of functionalised 7,8-dihydropteridines, including 6,7-dihydropteridine derivatives, has been explored for investigating the protein chemistry of enzymes in the dihydrofolate pathway, specifically 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase. These compounds have potential in affinity chromatography for isolating inhibitors (Cameron, Nicholson, Robinson, Suckling, & Wood, 1985).
Biological Functions and Autooxidation
6-Substituted 7,8-dihydropterins, including 6,7-dihydropteridine, are involved in significant biological functions and undergo autooxidation in air-equilibrated aqueous solutions. The reaction rates and products formed depend on the chemical structure of the substituents. This process has implications for understanding the biological functions and stability of these compounds (Dántola, Vignoni, Capparelli, Lorente, & Thomas, 2008).
DNA Ligase Inhibition
6,7-Dihydropteridine derivatives have been synthesized and identified as correct structures for substances like SCR7, reported as inhibitors of nonhomologous end-joining, a DNA repair pathway. This highlights their potential in DNA ligase inhibition studies (Greco, Conrad, Johnston, Li, & Tomkinson, 2016).
Electron Spin Resonance in Biochemical Studies
The electron spin resonance of monohydropteridine radicals, including those derived from 7,8-dihydropteridine, has been investigated. These studies provide insights into the biochemical implications of pteridine radicals, possibly playing a role in rapid electron transfer in biological systems (Ehrenberg, Hemmerich, Müller, & Pfleiderer, 1970).
Enzymatic Functions and Reductase Activity
Research on dihydropteridine reductase, which utilizes compounds like 6,7-dihydropteridine, has advanced understanding of enzyme kinetics and substrate specificity. This enzyme is crucial in the metabolic pathways involving pteridine derivatives (Vasudevan, Shaw, & Armarego, 1988).
Eigenschaften
Produktname |
6,7-Dihydropteridine |
|---|---|
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
6,7-dihydropteridine |
InChI |
InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4H,1-2H2 |
InChI-Schlüssel |
KVDQMARGGBLIJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2C(=N1)C=NC=N2 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



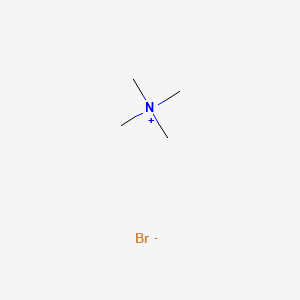
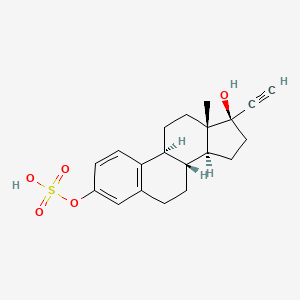
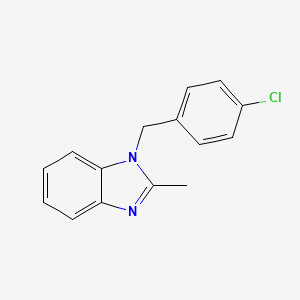
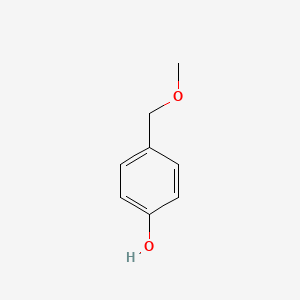
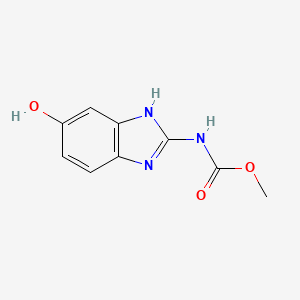
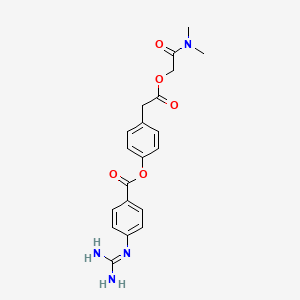
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)
![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)
